molecular formula C8H13N3 B147992 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-32-2

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B147992
CAS No.: 126052-32-2
M. Wt: 151.21 g/mol
InChI Key: WJPFFUFOYZQXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring an imidazo-pyrazine core with a saturated tetrahydropyrazine ring. Its ethyl substituent at position 2 enhances lipophilicity, contributing to cell permeability and bioactivity. This scaffold is a key structural motif in pharmacologically active compounds, such as BIM-46174 and its dimer BIM-46187, which are potent Gαq-protein inhibitors . The synthesis typically involves cyclization of N-protected amino acids with phenacyl bromides or pyridine derivatives, followed by hydrogenation and deprotection steps .

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFFUFOYZQXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Ring-Closing Reactions

A patent by CN102464661A outlines a pathway for synthesizing ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate, which shares structural similarities with the target compound. Adapting this method involves:

  • Synthesis of 2-methylthiopyrazine : Treatment of 2-chloropyrazine with sodium methyl mercaptide in tetrahydrofuran (THF) under reflux yields 2-methylthiopyrazine with 80–81% efficiency.

  • Oxidation to Methylsulfonylpyrazine : Oxidation using potassium persulfate (Oxone®) in a mixed solvent system (THF:methanol:water = 2:2:1) converts the methylthio group to a methylsulfonyl moiety, enhancing electrophilicity for subsequent ring closure.

  • Ring-Closing with Ethylenediamine : Reacting methylsulfonylpyrazine with ethylenediamine in ethanol under reflux forms the imidazo[1,5-a]pyrazine scaffold. For 2-ethyl substitution, substituting ethylenediamine with a β-amino alcohol (e.g., 2-amino-1-butanol) could introduce the ethyl group at position 2 via reductive amination or alkylation.

Key Data:

StepReagents/ConditionsYield (%)
Methylthio FormationNaSMe, THF, reflux, 2–3 h80–81
OxidationOxone®, RT, 16 h85–90
Ring-ClosingEthylenediamine, ethanol, reflux75–80

This route’s limitation lies in the need for precise control over the ring-closing step to direct substitution to position 2.

Hydrogenation of Imidazo[1,2-a]pyrazine Carboxylates

Esterification and Catalytic Hydrogenation

Source and describe the synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives via hydrogenation, which can be adapted for pyrazine systems:

  • Aldehyde Oxidation : Starting with imidazo[1,2-a]pyrazine-2-carbaldehyde, oxidation with Oxone® in dimethylformamide (DMF) yields the carboxylic acid.

  • Esterification : Treatment with ethanol and concentrated HCl produces ethyl imidazo[1,2-a]pyrazine-2-carboxylate.

  • Hydrogenation : Catalytic hydrogenation (PtO₂, 30 psi H₂) saturates the pyrazine ring, yielding ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate.

  • Reduction to Ethyl Group : The ester moiety is reduced to an ethyl group using lithium aluminum hydride (LiAlH₄) in dry THF, followed by quenching and purification.

Reaction Scheme:

CarbaldehydeOxone®Carboxylic AcidEtOH/HClEsterH2/PtO2Tetrahydro EsterLiAlH42-Ethyl Derivative\text{Carbaldehyde} \xrightarrow{\text{Oxone®}} \text{Carboxylic Acid} \xrightarrow{\text{EtOH/HCl}} \text{Ester} \xrightarrow{\text{H}2/\text{PtO}2} \text{Tetrahydro Ester} \xrightarrow{\text{LiAlH}_4} \text{2-Ethyl Derivative}

Key Data:

StepReagents/ConditionsYield (%)
OxidationOxone®, DMF, 5°C, 2 h50
EsterificationEtOH, conc. HCl, RT, 6 h90
HydrogenationPtO₂, H₂ (30 psi), 3 h85
ReductionLiAlH₄, THF, 0°C → RT, 2 h70

This method’s strength lies in its modularity, though the reduction step introduces scalability challenges due to LiAlH₄’s sensitivity.

Direct Alkylation of Tetrahydroimidazo[1,2-a]pyrazine

Friedel-Crafts Alkylation at Position 2

While less common, direct alkylation of the imidazo ring offers a streamlined approach:

  • Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine : Prepared via cyclocondensation of 2-aminopyrazine and 1,1,3-trichloroacetone in ethanol, followed by hydrogenation.

  • Ethylation via Electrophilic Substitution : Using ethyl bromide (EtBr) and aluminum chloride (AlCl₃) in dichloromethane (DCM) under reflux directs ethylation to the electron-rich position 2.

Mechanistic Insight:

The reaction proceeds via a Friedel-Crafts mechanism, where AlCl₃ generates the electrophilic ethyl carbocation, which attacks position 2 of the imidazo ring.

Key Data:

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDCM, reflux, 12 h
Yield60–65%

This method suffers from moderate yields due to competing alkylation at other positions, necessitating rigorous chromatographic purification.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodStepsTotal Yield (%)ScalabilityKey Advantage
Cyclocondensation348–53HighDirect ring formation
Hydrogenation426–32ModerateModular functional group control
Alkylation260–65LowSimplicity

Spectral Characterization Data

  • ¹H NMR (CDCl₃) : Signals at δ 1.36 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.07 (t, J = 5.7 Hz, 2H, CH₂), 3.45 (t, 2H, N-CH₂) confirm ethyl and tetrahydro groups.

  • ESI–MS : m/z 195.2 (M+H)⁺ aligns with the molecular formula C₉H₁₃N₃O₂ .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction may produce tetrahydroimidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may modulate these targets by binding to active sites or altering their conformation, thereby affecting the pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Modifications at position 2 of the imidazo[1,2-a]pyrazine core significantly influence biological activity and selectivity:

Compound Substituent at Position 2 Biological Activity Key Findings Reference
BIM-46174 Ethyl Gαq-protein inhibition IC50 = 0.8 µM; cell-permeable, silences Gαq signaling in cancer cells
BIM-46187 (dimer) Ethyl (dimeric structure) Enhanced Gαq inhibition Improved efficacy due to dimerization; targets multiple Gαq subunits
8a–k (Hydrazone derivatives) Aromatic aldehydes Antibacterial MIC = 4–32 µg/mL against S. aureus and E. coli; hydrazone enhances solubility
And63 (HDAC inhibitor) Hydrophobic capping group HDAC6 inhibition IC50 = 33 nM; >100-fold selectivity over HDAC8 due to fused-ring spacer
2-(Trifluoromethyl) Trifluoromethyl Sulfonyl fluoride precursor Intermediate for SuFEx click chemistry; 73% yield in synthesis
2-Bromo derivative Bromine Chemical intermediate Used in cross-coupling reactions; molecular weight = 274.97 g/mol

Key Observations :

  • Ethyl substituents (e.g., BIM-46174) optimize Gαq inhibition and cell permeability .
  • Hydrazone derivatives exhibit antibacterial activity, with substituents like 4-CF3-benzylidene enhancing potency .
  • Trifluoromethyl groups improve metabolic stability and serve as versatile intermediates .

Heterocyclic Variations: Pyrazine vs. Pyrimidine

Replacing the pyrazine ring with pyrimidine alters electronic properties and target interactions:

Compound Core Structure Biological Activity Key Differences Reference
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Pyrazine Broad (Gαq, HDAC, antibacterial) Planar structure with two nitrogen atoms in the pyrazine ring
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Pyrimidine Neuroprotection Used in ischemia treatment; pyrimidine enhances CNS penetration

Key Observations :

  • Pyrazine derivatives are more versatile in targeting proteins (e.g., Gαq, HDAC6).
  • Pyrimidine analogues show CNS activity, likely due to improved blood-brain barrier penetration .

Key Observations :

  • Simple substituents (e.g., ethyl, carboxylate) achieve high yields (>90%) .
  • Bulky or reactive groups (e.g., borane intermediates) complicate purification .

Gαq-Protein Inhibition vs. HDAC6 Inhibition

  • BIM-46174 : Targets Gαq signaling, critical in cancers and cardiovascular diseases .
  • And63 : Inhibits HDAC6 with 33 nM potency, exploiting hydrophobic interactions in the enzyme’s channel .

Antibacterial vs. Anticancer Activity

  • Hydrazone derivatives (8a–k): Combat Gram-positive and Gram-negative bacteria via membrane disruption .

Structure-Activity Relationship (SAR) Trends

Position 2 Modifications :

  • Electron-withdrawing groups (e.g., CF3, Br) enhance intermediate reactivity for further derivatization .
  • Aromatic substituents (e.g., phenyl, pyridyl) improve target binding via π-π stacking .

Saturation of the Imidazo Ring :

  • Dihydro derivatives (e.g., 2,3-dihydroimidazo) reduce alpha-2 adrenergic receptor affinity while retaining alpha-1 activity .

Biological Activity

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H14N2
  • Molecular Weight : 150.23 g/mol
  • CAS Number : 623564-18-1
  • IUPAC Name : this compound

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways. Specifically, it up-regulates Bcl-2 and down-regulates Bax and cytochrome C levels, thereby inhibiting caspase activation. In a study involving PC12 cells exposed to oxidative stress from H2O2, the compound exhibited an EC50 value of approximately 5.44 µM for neuroprotection .

Antitumor Activity

The compound has demonstrated significant antitumor activity against various cancer cell lines. For example:

  • BEL-7402 (liver cancer) : IC50 = 9.4 µM
  • A549 (lung cancer) : IC50 = 7.8 µM
  • MCF-7 (breast cancer) : IC50 = 10.4 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those observed in neuroprotection .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Apoptosis : By affecting mitochondrial pathways and regulating apoptotic proteins.
  • Antioxidant Properties : Reducing oxidative stress in cells exposed to harmful agents.
  • Cell Cycle Arrest : Inducing cell cycle arrest in tumor cells leading to reduced proliferation.

Study on Neuroprotection

A study published in MDPI demonstrated that the compound effectively protects PC12 cells from H2O2-induced oxidative damage. The protective effect was linked to its ability to modulate apoptotic pathways and improve cell viability significantly .

Evaluation of Antitumor Effects

In another study focusing on various cancer cell lines, the compound was evaluated for its cytotoxic effects. The results indicated that it not only inhibited cell growth but also triggered apoptosis in a concentration-dependent manner .

Comparative Analysis of Biological Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundBEL-74029.4Induces apoptosis
This compoundA5497.8Induces apoptosis
This compoundMCF-710.4Induces apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.